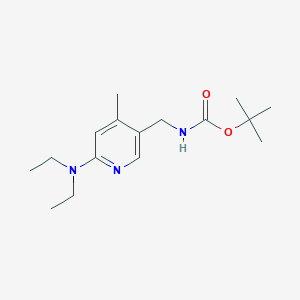

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate

Beschreibung

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached via a methylene spacer to the 3-position of a pyridine ring. The pyridine ring is substituted with a diethylamino group at position 6 and a methyl group at position 2.

Eigenschaften

Molekularformel |

C16H27N3O2 |

|---|---|

Molekulargewicht |

293.40 g/mol |

IUPAC-Name |

tert-butyl N-[[6-(diethylamino)-4-methylpyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C16H27N3O2/c1-7-19(8-2)14-9-12(3)13(10-17-14)11-18-15(20)21-16(4,5)6/h9-10H,7-8,11H2,1-6H3,(H,18,20) |

InChI-Schlüssel |

JZFQMKIAFQDDGT-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=NC=C(C(=C1)C)CNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von tert-Butyl ((6-(Diethylamino)-4-methylpyridin-3-yl)methyl)carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit einem geeigneten Pyridinderivat. Eine übliche Methode umfasst die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen. Zum Beispiel kann tert-Butylcarbamate in Gegenwart eines Palladiumkatalysators und einer Base wie Cäsiumcarbonat in einem Lösungsmittel wie 1,4-Dioxan mit einem Arylhalogenid umgesetzt werden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Auswahl von Lösungsmitteln und Katalysatoren optimiert werden, um die Kosten und die Umweltbelastung zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

tert-Butyl ((6-(Diethylamino)-4-methylpyridin-3-yl)methyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die tert-Butylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Übliche Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu entsprechenden Pyridinderivaten führen, während Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Diethylaminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während der Pyridinrest an π-π-Stapelung und Koordination mit Metallionen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren und anderen Proteinen modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine moiety can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural Analog Overview

Key analogs are identified from catalogs and patents (). These compounds share the tert-butyl carbamate moiety but differ in pyridine substituents and substitution patterns:

2.2. Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The diethylamino group at position 6 in the target compound is strongly electron-donating, increasing pyridine ring electron density. This contrasts with halogenated analogs (e.g., 6-Cl or 6-Br in ), which are electron-withdrawing and reduce reactivity toward electrophilic substitution. Methoxy groups (e.g., 5,6-dimethoxy in ) are moderately electron-donating but less lipophilic than diethylamino.

- Solubility and Lipophilicity: The diethylamino group enhances lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., hydroxymethyl in ). Halogenated analogs (e.g., 6-Br in ) exhibit lower aqueous solubility due to increased molecular weight and halogen hydrophobicity.

Molecular Weight and Steric Effects :

Biologische Aktivität

Overview

tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a tert-butyl group, a diethylamino substituent, and a pyridine ring, which may contribute to its biological activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H27N3O2

- Molecular Weight : 293.40 g/mol

The structure includes:

- A tert-butyl group that enhances lipophilicity.

- A diethylamino group known for improving solubility and bioavailability.

- A pyridine ring that can engage in various interactions with biological targets.

The biological activity of this compound may involve:

- Hydrogen bonding : The diethylamino group can form hydrogen bonds with target proteins.

- π-π stacking : The pyridine moiety allows for π-π stacking interactions, which can stabilize binding to receptors or enzymes.

- Coordination with metal ions : The nitrogen atoms in the pyridine ring can coordinate with metal ions, potentially modulating enzyme activity.

Biological Activity Insights

Research suggests that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing pyridine and carbamate groups are often evaluated for their antimicrobial properties. Preliminary studies indicate potential efficacy against various pathogens.

- Anti-inflammatory Effects : The presence of the diethylamino group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Similar compounds have shown promise as analgesics, suggesting potential pain-relieving effects.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| Diethylcarbamazine | Contains diethylamino group | Antiparasitic | Lacks pyridine ring |

| Pyridostigmine Bromide | Pyridine-based, carbamate structure | Cholinesterase inhibitor | Different substituents on pyridine |

| Nifedipine | Dihydropyridine structure | Calcium channel blocker | Lacks carbamate functionality |

This comparison highlights the unique attributes of this compound, particularly its combination of functional groups that may confer distinct biological properties.

Case Studies and Research Findings

Recent studies have investigated the biological activity of similar compounds. For example, a study on a related compound (M4) demonstrated its ability to inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease research. Although M4 showed moderate protective effects in vitro against neurotoxicity induced by amyloid beta, its in vivo efficacy was limited due to bioavailability issues .

The findings from these studies suggest that this compound could be explored further for its neuroprotective properties and potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.